

Check Availability & Pricing

### MRX-2843 mechanism of action in AML

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | MRX-2843 |           |
| Cat. No.:            | B609337  | Get Quote |

An In-depth Technical Guide on the Mechanism of Action of **MRX-2843** in Acute Myeloid Leukemia (AML)

# **Executive Summary**

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Key survival and proliferation signaling in AML is often driven by receptor tyrosine kinases (RTKs). Among these, FMS-like tyrosine kinase 3 (FLT3) and MER receptor tyrosine kinase (MERTK) have emerged as critical therapeutic targets. MRX-2843 is a novel, orally available, type 1 small-molecule tyrosine kinase inhibitor (TKI) that dually targets both MERTK and FLT3.[1][2] Preclinical data demonstrates its potent anti-leukemic activity in various AML models, including those resistant to other FLT3 inhibitors, supporting its ongoing clinical development for the treatment of AML. [1][3]

# Core Mechanism of Action: Dual Inhibition of MERTK and FLT3

MRX-2843 functions by abrogating the activation of both MERTK and FLT3 and their subsequent downstream signaling pathways.[1] This dual-targeting approach is significant because MERTK is overexpressed in 80-90% of AML cases, while activating mutations in FLT3 are present in approximately one-third of patients, making these kinases crucial drivers of leukemogenesis.[1][4]

# Inhibition of MERTK Signaling



## Foundational & Exploratory

Check Availability & Pricing

MERTK is ectopically expressed in the majority of primary AML patient samples and contributes to cancer cell survival, proliferation, and inhibition of apoptosis.[5][6] MRX-2843 potently inhibits MERTK phosphorylation.[2] This leads to the downstream inactivation of several prooncogenic signaling pathways, including those involving ERK1/2, p38, and AKT.[7] By blocking these pathways, MRX-2843 induces cell death and abrogates oncogenic phenotypes in MERTK-dependent AML cells.[2]





Click to download full resolution via product page

MRX-2843 Inhibition of the MERTK Signaling Pathway.



## **Inhibition of FLT3 Signaling**

Activating mutations of FLT3, most commonly internal tandem duplications (FLT3-ITD), lead to ligand-independent constitutive activation of the receptor, driving uncontrolled cell proliferation and survival.[8] MRX-2843 almost completely stops the activation of FLT3 and its downstream signaling pathways, suggesting high cellular potency against this kinase.[9][10] The inhibition of FLT3 phosphorylation leads to the abrogation of key downstream effectors, including STAT5, AKT, and ERK1/2.[6]

A critical advantage of MRX-2843 is its efficacy against TKI-resistant FLT3 mutations. Therapies targeting FLT3, such as quizartinib (AC220), have shown initial promise but are often thwarted by the rapid emergence of resistance, frequently through secondary point mutations in the FLT3 kinase domain (e.g., at D835 or F691 loci).[1][10] MRX-2843, as a type 1 inhibitor, retains potent activity against these clinically relevant quizartinib-resistant mutants.[1][5][10]





Click to download full resolution via product page

MRX-2843 Inhibition of the Constitutively Active FLT3-ITD Pathway.



# **Quantitative Data on Efficacy**

Preclinical studies have provided robust quantitative data supporting the potent and selective anti-leukemic activity of MRX-2843.

Table 1: In Vitro Potency of MRX-2843

| Target/Assay                           | Metric                | Value                                              | Reference |
|----------------------------------------|-----------------------|----------------------------------------------------|-----------|
| MERTK                                  | Enzymatic IC50        | 1.3 nM                                             | [5]       |
| FLT3                                   | Enzymatic IC50        | 0.64 nM                                            | [5]       |
| MERTK Phosphorylation (Kasumi-1 cells) | Inhibition            | Dose-dependent,<br>near-complete at 100-<br>300 nM | [2]       |
| Apoptosis (MOLM-14 cells)              | % Apoptotic Cells     | 84±2% (MRX-2843)<br>vs. 5±2% (Vehicle)             | [5]       |
| Colony Formation<br>(AML cell lines)   | Reduction vs. Vehicle | 80-90%                                             | [5]       |

Table 2: In Vivo Efficacy of MRX-2843 in Murine Xenograft Models



| AML Model                                | Treatment                      | Median<br>Survival | Outcome                                       | Reference |
|------------------------------------------|--------------------------------|--------------------|-----------------------------------------------|-----------|
| Patient-Derived<br>(MERTK+/FLT3-<br>ITD) | 50mg/kg MRX-<br>2843 daily     | 103 days           | Significantly prolonged survival vs. controls | [5]       |
| Patient-Derived<br>(MERTK+/FLT3-<br>ITD) | Saline (Vehicle)               | 33 days            | -                                             | [5]       |
| Patient-Derived<br>(MERTK+/FLT3-<br>ITD) | 10mg/kg AC220<br>(Quizartinib) | 48 days            | -                                             | [5]       |
| Cell Line-Derived<br>(MOLM-14)           | MRX-2843                       | 126 days           | 3.3-fold increase in survival                 | [6]       |
| Cell Line-Derived<br>(MOLM-14)           | Vehicle                        | 38 days            | -                                             | [6]       |

# **Experimental Protocols**

The following are summaries of key methodologies used in the preclinical evaluation of **MRX-2843**.

## **Immunoblot Analysis for Kinase Inhibition**

To assess the inhibition of MERTK and FLT3 phosphorylation, AML cell lines (e.g., Kasumi-1 for MERTK, MOLM-14 for FLT3) were treated with varying concentrations of MRX-2843 or a vehicle control (DMSO) for one hour.[2][6] To stabilize the phosphorylated state, cells were briefly treated with a phosphatase inhibitor (pervanadate).[2][6] Following cell lysis, the target protein (MERTK or FLT3) was immunoprecipitated. The resulting protein samples were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream effectors (p-STAT5, p-AKT, p-ERK).[6]



#### **Apoptosis and Cell Viability Assays**

The induction of apoptosis was measured after 48-72 hours of drug treatment.[6]

- Flow Cytometry: Cells were stained with dyes such as YoPro-1 iodide and propidium iodide. The stained cells were then analyzed by flow cytometry to quantify the populations of apoptotic and dead cells.[6]
- MTS Assay: To measure the number of viable cells, MTS reagent was added to cell cultures for 2-4 hours. The absorbance was then measured, which correlates with the number of viable cells in the culture.[6]

### **Colony Formation Assay**

To evaluate the effect on clonogenic potential, AML cells were cultured in soft agar or methylcellulose medium containing various concentrations of **MRX-2843** or vehicle.[6][10] After 10-21 days, the resulting colonies were stained and counted. The results were expressed as a percentage of colonies relative to the vehicle-treated controls.[6][10]





Click to download full resolution via product page

Generalized Workflow for Preclinical Evaluation of MRX-2843.

### **Murine Orthotopic Xenograft Models**

To test in vivo efficacy, immunodeficient mice (e.g., NSG mice) were injected intravenously with human AML cells (either cell lines like MOLM-14 or primary patient blasts).[5][6] After allowing for engraftment, mice were randomized into treatment groups and administered daily oral doses of MRX-2843 or a vehicle control.[5] Disease progression was monitored, and the primary endpoint was overall survival, which was analyzed using Kaplan-Meier curves.[6]

#### **Conclusion and Future Directions**

MRX-2843 demonstrates a potent and rational mechanism of action in AML by dually inhibiting the MERTK and FLT3 receptor tyrosine kinases. This dual inhibition effectively blocks critical



pro-leukemic signaling pathways, leading to apoptosis and reduced colony formation in vitro and significantly prolonged survival in vivo.[1][5] Its ability to overcome clinically relevant resistance mutations that affect other FLT3 inhibitors positions it as a promising therapeutic agent.[10] These robust preclinical findings have validated MRX-2843 as a translational agent and provide a strong rationale for its continued investigation in clinical trials for patients with relapsed or refractory AML.[1][11]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI Insight The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia [insight.jci.org]
- 3. news-medical.net [news-medical.net]
- 4. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 5. ashpublications.org [ashpublications.org]
- 6. JCI Insight The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia [insight.jci.org]
- 7. Molecular Pathways: MERTK Signaling in Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 8. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitor exhibits activity against resistant AML | MDedge [mdedge.com]
- 10. The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic and Safety Study of MRX-2843 in Adolescents and Adults With Relapsed/Refractory AML, ALL, or MPAL [georgiacancerinfo.org]



• To cite this document: BenchChem. [MRX-2843 mechanism of action in AML]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609337#mrx-2843-mechanism-of-action-in-aml]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com